

# Total Synthesis of Anhalamine and its Analogs: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Anhalamine*

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## Introduction

**Anhalamine**, a naturally occurring tetrahydroisoquinoline alkaloid isolated from *Lophophora williamsii* (peyote), is a compound of significant interest in medicinal chemistry.[1] Structurally related to mescaline, **anhalamine** has been identified as a potent inverse agonist of the serotonin 5-HT<sub>7</sub> receptor, a G-protein coupled receptor implicated in a variety of neurological processes.[1] This property makes **anhalamine** and its analogs attractive scaffolds for the development of novel therapeutics targeting CNS disorders.

This document provides detailed application notes and experimental protocols for the total synthesis of **anhalamine** and its N- and O-substituted analogs. The synthetic strategies focus on established and reliable methods for the construction of the core tetrahydroisoquinoline scaffold, namely the Pictet-Spengler and Bischler-Napieralski reactions.

## Synthetic Strategies

The total synthesis of **anhalamine** and its analogs can be efficiently achieved through two primary retrosynthetic disconnections, both of which construct the core tetrahydroisoquinoline ring system from commercially available starting materials.

1. Pictet-Spengler Reaction: This approach involves the condensation of a  $\beta$ -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the

synthesis of **anhalamine**, this translates to the reaction of 3,4-dimethoxy-5-hydroxyphenethylamine with formaldehyde.[2][3]

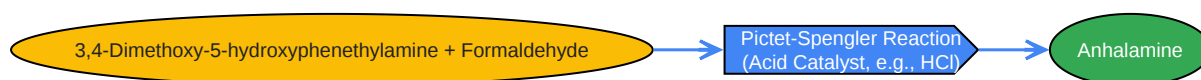
2. Bischler-Napieralski Reaction: This method utilizes the cyclization of a  $\beta$ -arylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride ( $\text{POCl}_3$ ), to form a 3,4-dihydroisoquinoline intermediate.[4][5] Subsequent reduction of the imine bond yields the desired tetrahydroisoquinoline.

## Experimental Protocols

### Protocol 1: Total Synthesis of Anhalamine via Pictet-Spengler Reaction

This protocol outlines the synthesis of **anhalamine** starting from 3,4-dimethoxy-5-hydroxyphenethylamine and formaldehyde.

Workflow Diagram:



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Caption: Pictet-Spengler synthesis of **Anhalamine**.

Materials:

- 3,4-Dimethoxy-5-hydroxyphenethylamine
- Formaldehyde (37% aqueous solution)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution
- Dichloromethane
- Anhydrous sodium sulfate

- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3,4-dimethoxy-5-hydroxyphenethylamine (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent.
- **Addition of Reagents:** Add an aqueous solution of formaldehyde (1.1 eq) to the stirred solution.
- **Acid-Catalyzed Cyclization:** Slowly add concentrated hydrochloric acid to the reaction mixture to catalyze the cyclization. The reaction is typically stirred at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure **anhalamine**.

Quantitative Data (Representative):

Reactant	Molar Eq.	Yield (%)
3,4-Dimethoxy-5-hydroxyphenethylamine	1.0	75-85
Formaldehyde	1.1	

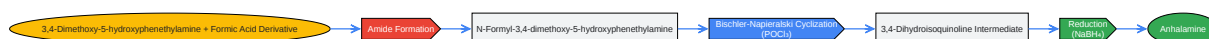
Characterization Data for **Anhalamine**:

Technique	Data
$^1\text{H}$ NMR	(400 MHz, $\text{CDCl}_3$ ) $\delta$ 6.45 (s, 1H), 4.05 (s, 2H), 3.85 (s, 3H), 3.83 (s, 3H), 3.15 (t, $J$ = 5.6 Hz, 2H), 2.75 (t, $J$ = 5.6 Hz, 2H).
$^{13}\text{C}$ NMR	(100 MHz, $\text{CDCl}_3$ ) $\delta$ 146.5, 145.2, 138.1, 125.8, 108.9, 105.4, 60.9, 56.2, 49.8, 42.1, 28.9.
MS (GC)	$m/z$ (%): 209 ( $\text{M}^+$ , 40), 194 (100), 178 (25), 163 (15).[6]
IR (KBr)	$\nu$ ( $\text{cm}^{-1}$ ): 3350 (O-H), 2940 (C-H), 1605, 1510 (aromatic C=C), 1260, 1120 (C-O).

## Protocol 2: Total Synthesis of Anhalamine via Bischler-Napieralski Reaction

This protocol describes the synthesis of **anhalamine** starting from 3,4-dimethoxy-5-hydroxyphenethylamine through an amide intermediate.

Workflow Diagram:



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Caption: Bischler-Napieralski synthesis of **Anhalamine**.

Materials:

- 3,4-Dimethoxy-5-hydroxyphenethylamine
- Ethyl formate or other formylating agent
- Phosphorus oxychloride ( $\text{POCl}_3$ )

- Sodium borohydride ( $\text{NaBH}_4$ )
- Acetonitrile (anhydrous)
- Methanol
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- **Amide Formation:** React 3,4-dimethoxy-5-hydroxyphenethylamine (1.0 eq) with a formylating agent such as ethyl formate to form the corresponding N-formyl amide. This reaction is typically carried out under reflux.
- **Bischler-Napieralski Cyclization:** Dissolve the N-formyl amide (1.0 eq) in anhydrous acetonitrile. Cool the solution in an ice bath and slowly add phosphorus oxychloride ( $\text{POCl}_3$ , 1.5 eq).<sup>[4]</sup> The reaction mixture is then typically refluxed for several hours. Monitor the reaction by TLC.
- **Workup of Dihydroisoquinoline:** After completion, cool the reaction mixture and carefully pour it onto ice. Basify with a saturated sodium bicarbonate solution and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline intermediate.
- **Reduction:** Dissolve the crude dihydroisoquinoline in methanol and cool in an ice bath. Add sodium borohydride ( $\text{NaBH}_4$ , 1.5 eq) portion-wise.<sup>[4]</sup> Stir the reaction for 1-2 hours at room temperature.
- **Final Workup and Purification:** Quench the reaction with water and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield **anhalamine**.

Quantitative Data (Representative):

Step	Key Reagent	Yield (%)
Amide Formation	Ethyl formate	90-95
Bischler-Napieralski	POCl <sub>3</sub>	60-70
Reduction	NaBH <sub>4</sub>	85-95
Overall Yield	46-63	

## Synthesis of Anhalamine Analogs

The versatile tetrahydroisoquinoline scaffold of **anhalamine** allows for the synthesis of a wide range of analogs with potential for modulated biological activity.

### N-Substituted Analogs

N-alkylation or N-acylation of the secondary amine of the tetrahydroisoquinoline core can be readily achieved.

Workflow for N-Alkylation/N-Acylation:



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Caption: Synthesis of N-substituted **Anhalamine** analogs.

General Procedure for N-Alkylation/N-Acylation:

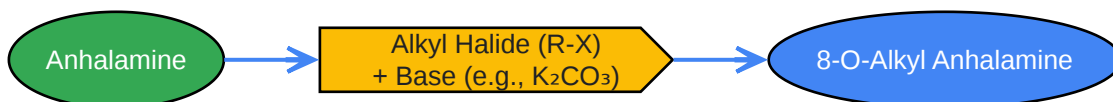
- Dissolve **anhalamine** (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
- Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.5 eq).

- Add the desired alkyl halide or acyl chloride (1.1 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

## O-Substituted Analogs

The phenolic hydroxyl group at the 8-position provides a handle for O-alkylation to generate ether analogs. Anhalinine, for instance, is the O-methyl ether of **anhalamine**.<sup>[7]</sup>

Workflow for O-Alkylation:



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Caption: Synthesis of O-substituted **Anhalamine** analogs.

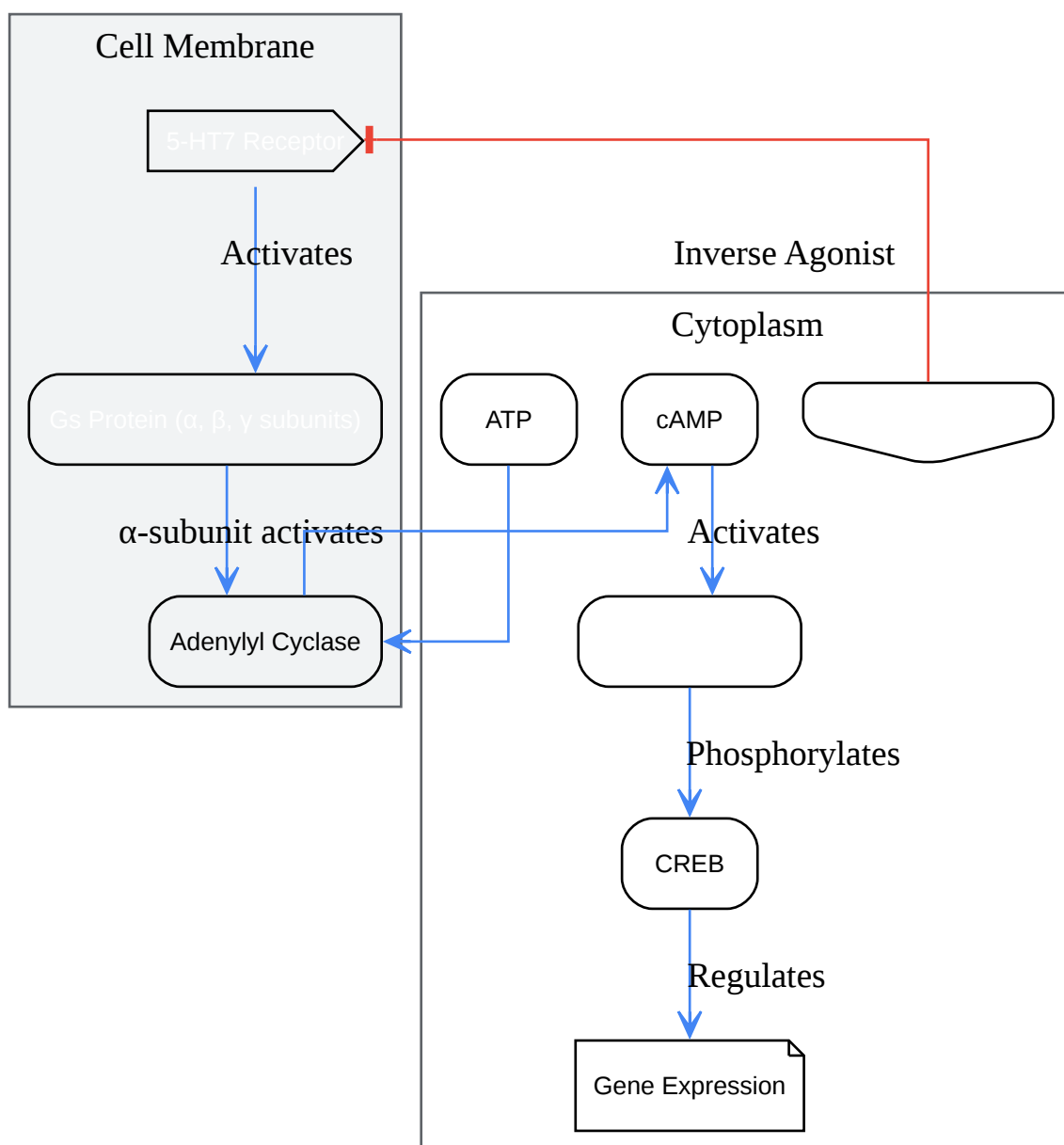
General Procedure for O-Alkylation (e.g., Williamson Ether Synthesis):

- Dissolve **anhalamine** (1.0 eq) in a polar aprotic solvent (e.g., acetone, DMF).
- Add a base such as potassium carbonate ( $K_2CO_3$ , 2.0 eq).
- Add the desired alkyl halide (1.2 eq).
- Heat the reaction mixture to reflux and stir until completion (monitored by TLC).
- Filter off the inorganic salts and concentrate the filtrate.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate, and purify by column chromatography.

## Biological Activity and Signaling Pathway

**Anhalamine** acts as a potent inverse agonist at the serotonin 5-HT<sub>7</sub> receptor. This receptor is coupled to a Gs protein, and its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase. As an inverse agonist, **anhalamine** is proposed to reduce the basal activity of the 5-HT<sub>7</sub> receptor.

5-HT<sub>7</sub> Receptor Signaling Pathway:



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Caption: Simplified 5-HT7 receptor signaling pathway.

## Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of **anhalamine** and its analogs. The Pictet-Spengler and Bischler-Napieralski reactions offer reliable and scalable methods for the construction of the core tetrahydroisoquinoline structure. The ability to readily synthesize a variety of N- and O-substituted analogs makes this an attractive scaffold for further investigation in the context of drug discovery, particularly for targeting the 5-HT7 receptor and related CNS pathways. Researchers are encouraged to optimize the provided protocols for their specific substrates and experimental conditions.

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